molecular formula C2H2N2 B14750961 Iminoacetonitrile CAS No. 1726-32-5

Iminoacetonitrile

Cat. No.: B14750961
CAS No.: 1726-32-5
M. Wt: 54.05 g/mol
InChI Key: LAVVSPWGGHZKLI-UHFFFAOYSA-N
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Description

Iminoacetonitrile is an organic compound with the formula H₂NCH₂CN. It is a colorless liquid that is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile. This compound is significant in prebiotic chemistry and has been studied for its role in the formation of complex organic molecules in astrochemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iminoacetonitrile can be synthesized through the dimerization of hydrogen cyanide (HCN). This reaction is base-catalyzed and occurs in the liquid state. The process involves steered ab initio molecular dynamics and quantum chemistry to evaluate the kinetics and thermodynamics of the reaction .

Industrial Production Methods: This method could potentially be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Iminoacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different nitrogen-containing compounds.

    Reduction: Reduction reactions can lead to the formation of simpler amines.

    Substitution: Nucleophilic substitution reactions can occur due to the presence of the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Nitrogen oxides or other nitrogen-containing compounds.

    Reduction: Amines or other reduced nitrogen compounds.

    Substitution: Various substituted nitriles or amines.

Mechanism of Action

The mechanism of action of iminoacetonitrile involves its reactivity as a nucleophile and electrophile. The compound can participate in various chemical reactions due to the presence of both the amine and nitrile groups. These reactions can lead to the formation of complex organic molecules, which are significant in prebiotic chemistry and other fields .

Comparison with Similar Compounds

Uniqueness: Iminoacetonitrile is unique due to its dual functionality, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in both prebiotic chemistry and industrial applications .

Properties

CAS No.

1726-32-5

Molecular Formula

C2H2N2

Molecular Weight

54.05 g/mol

IUPAC Name

methanimidoyl cyanide

InChI

InChI=1S/C2H2N2/c3-1-2-4/h1,3H

InChI Key

LAVVSPWGGHZKLI-UHFFFAOYSA-N

Canonical SMILES

C(=N)C#N

Origin of Product

United States

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